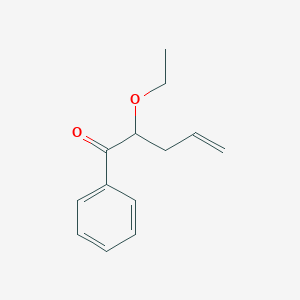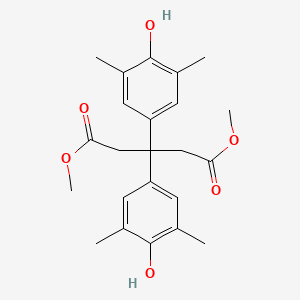![molecular formula C11H13ClO3 B14243656 Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- CAS No. 477706-68-6](/img/structure/B14243656.png)
Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a chloro and hydroxypropoxy group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- typically involves the reaction of 4-hydroxyacetophenone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as enzymatic catalysis, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, as a β1-blocker, it binds to β1-adrenergic receptors, inhibiting the action of catecholamines like adrenaline and noradrenaline. This results in decreased heart rate and blood pressure, making it useful in treating cardiovascular conditions .
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
Uniqueness
Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]- is unique due to its specific structural features, such as the presence of both chloro and hydroxypropoxy groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
477706-68-6 |
|---|---|
分子式 |
C11H13ClO3 |
分子量 |
228.67 g/mol |
IUPAC 名称 |
1-[4-(3-chloro-2-hydroxypropoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H13ClO3/c1-8(13)9-2-4-11(5-3-9)15-7-10(14)6-12/h2-5,10,14H,6-7H2,1H3 |
InChI 键 |
GZDRXFBFJIIRAD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


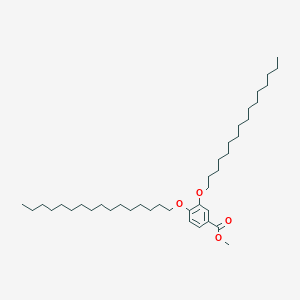
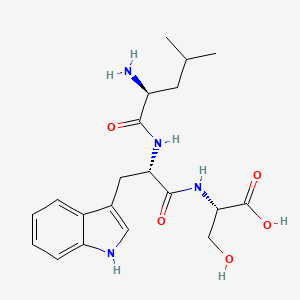
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)
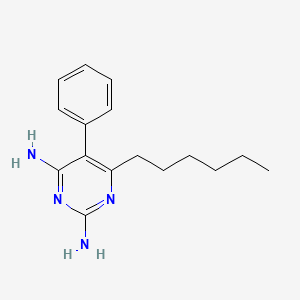
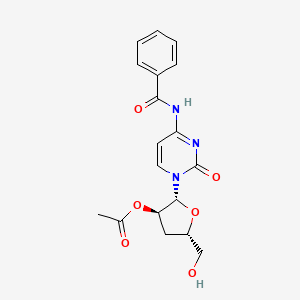
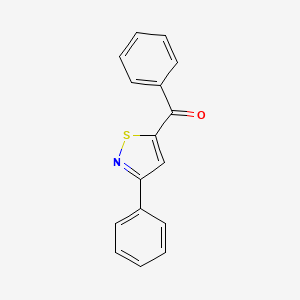
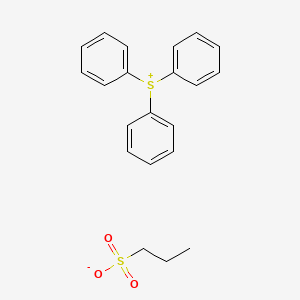
![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
